L-Cysteine hydrochloride

描述

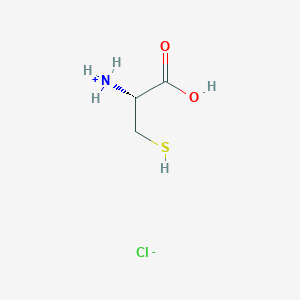

L-Cysteine hydrochloride (LCH) is the hydrochloride salt of the amino acid L-cysteine, with the molecular formula C₃H₇NO₂S·HCl·H₂O (monohydrate form) and CAS No. 7048-04-6 . It is synthesized to enhance the stability of L-cysteine, which oxidizes readily in neutral or alkaline environments to form cystine . LCH is widely used in the food industry as a flavoring agent, anti-browning agent, and antioxidant, with regulatory approvals confirming its safety for target species, consumers, and the environment at concentrations ≤25 mg/kg in feed . Additionally, it has applications in pharmaceuticals, cosmetics, and biochemical research due to its solubility, stability, and redox properties .

准备方法

Acid Hydrolysis of L-Cystine

Reaction Mechanism and Procedure

The acid hydrolysis method, as detailed in patent CN103103554A, employs L-cystine as the primary feedstock . The process involves sequential steps:

-

Acidification : L-Cystine is suspended in water and reacted with hydrochloric acid (9–11 equivalents) at 58–62°C, forming a thick slurry. Activated carbon (2% wt/wt of L-cystine) is added to catalyze the reaction and adsorb impurities .

-

Electrolysis : The filtered solution undergoes electrolysis for 9–11 hours to reduce residual disulfide bonds, yielding this compound in solution .

-

Concentration and Crystallization : Vacuum evaporation concentrates the solution, followed by centrifugation to isolate crystalline this compound monohydrate .

-

Drying : The crystals are dried at 75–85°C for 4–6 hours in a vacuum dryer, achieving a final moisture content below 0.5% .

Optimization Parameters

Key variables influencing yield and purity include:

-

HCl Equivalents : Higher equivalents (11) reduce reaction time but increase corrosivity.

-

Temperature : Optimal reaction temperature is 60°C, balancing reaction rate and energy consumption .

-

Electrolysis Duration : Prolonged electrolysis (11 hours) ensures complete reduction but risks over-acidification .

Table 1: Acid Hydrolysis Conditions and Outcomes

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| HCl Equivalents | 9–11 | 85–92% |

| Reaction Temperature | 58–62°C | Max at 60°C |

| Drying Time | 4–6 hours | <0.5% moisture |

Electrochemical Reduction Methods

Industrial-Scale Electrolysis

The electrochemical reduction of L-cystine to this compound, as demonstrated in pilot studies, operates in a basic medium with monochloroacetate as a stabilizing agent . A filter-press cell with a 2500 cm² cathodic area facilitates continuous batch processing, achieving a production rate of 190 kg/m²·day . The reaction mechanism involves:

This method eliminates the need for toxic reducing agents, aligning with green chemistry principles.

Economic and Operational Considerations

-

Energy Consumption : 1.0 kWh per kg of product, making it cost-competitive with acid hydrolysis .

-

Scalability : Bipolar electrode configurations enable modular expansion, suitable for large facilities .

Fermentation and Purification Techniques

Microbial Production

While less common, microbial fermentation using E. coli or Pseudomonas strains generates L-cysteine, which is subsequently converted to its hydrochloride salt . Fermentation broth is clarified via centrifugation or membrane filtration to remove cellular debris before acid precipitation .

Challenges in Purification

-

Oxidation Control : L-Cysteine’s susceptibility to oxidation necessitates inert atmospheres during isolation .

-

Crystallization Efficiency : Multi-stage vacuum crystallization improves crystal size distribution, enhancing filtration rates .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid Hydrolysis | 85–92 | 12–15 | High | Moderate (HCl waste) |

| Electrochemical | 88–94 | 10–13 | Very High | Low |

| Fermentation | 70–80 | 18–22 | Moderate | High (biowaste) |

The electrochemical method emerges as the most sustainable, whereas acid hydrolysis remains prevalent due to established infrastructure .

Industrial Applications and Optimization

Process Intensification

Combining acid hydrolysis with in-situ electrolysis (e.g., using ceramic reactors with integrated electrodes) reduces processing time by 30% . Automated pH control systems further enhance reproducibility, critical for pharmaceutical compliance .

Waste Management

Closed-loop systems in modern plants recycle HCl vapors, mitigating emissions . Activated carbon from decolorization steps is regenerated via thermal treatment, aligning with circular economy goals .

化学反应分析

反应类型: L-半胱氨酸盐酸盐会发生各种化学反应,包括:

常见试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 还原剂,如二硫苏糖醇或β-巯基乙醇。

取代: 各种烷基化剂可用于亲核取代反应.

主要产品:

氧化: L-胱氨酸。

还原: L-半胱氨酸。

取代: 各种取代的半胱氨酸衍生物.

科学研究应用

Pharmaceutical Applications

L-Cysteine Hydrochloride in Drug Formulations

this compound plays a crucial role in pharmaceutical formulations. It is used as an active ingredient in medications aimed at reducing acetaldehyde levels in the oral cavity, which can be beneficial for individuals with alcohol-related health issues. Additionally, it serves as an antioxidant and a precursor to glutathione, a critical molecule for detoxification and cellular protection .

Clinical Trials and Therapeutic Uses

A systematic review identified numerous clinical trials investigating the effects of L-Cysteine on human health. Notably, L-Cysteine has been shown to assist in:

- Nutritional therapy for children with severe malnutrition by restoring glutathione levels.

- Treatment of chronic inflammation , enhancing antioxidant status .

- Reducing cardiovascular risks in patients recovering from strokes .

Food Industry Applications

Preservative and Flavoring Agent

this compound is recognized as a food additive, where it functions as a flavor enhancer and preservative. Its ability to act as a reducing agent helps improve the texture and quality of processed foods. The compound is also utilized in the production of baked goods to enhance dough elasticity .

Case Study: Tomato Ripening

Research has demonstrated that this compound can delay the ripening process in tomatoes. This application is significant for extending shelf life and maintaining quality during storage and transport. The compound suppresses carotenoid and lycopene biosynthesis while affecting chlorophyll degradation, thereby prolonging the freshness of tomatoes .

Cosmetic Industry Applications

Skin and Hair Care Products

In cosmetics, this compound is incorporated into formulations for skin and hair care products due to its antioxidant properties. It helps in reducing oxidative stress on skin cells and can improve hair strength while reducing hair loss .

Agricultural Applications

Bioreagents in Cell Culture

this compound is used as a bioreagent in cell culture for scientific research and development. It supports the growth of various microorganisms and enhances metabolic processes in agricultural biotechnology .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Benefits/Effects |

|---|---|---|

| Pharmaceuticals | Drug formulations | Reduces acetaldehyde levels |

| Nutritional therapy | Restores glutathione levels | |

| Chronic inflammation treatment | Enhances antioxidant status | |

| Food Industry | Flavoring agent | Improves texture and quality |

| Preservation | Extends shelf life | |

| Cosmetics | Skin care products | Reduces oxidative stress |

| Hair care products | Improves hair strength | |

| Agriculture | Bioreagents for cell culture | Supports microorganism growth |

Table 2: Clinical Trial Findings on this compound

作用机制

L-半胱氨酸盐酸盐通过多种机制发挥其作用:

相似化合物的比较

L-Cysteine vs. L-Cysteine Hydrochloride

Key Differences :

- LCH’s hydrochloride form improves solubility and stability, making it preferable for industrial applications .

- L-cysteine is used in dietary supplements, while LCH is dominant in processed foods and animal feed due to regulatory approvals .

This compound vs. Other Amino Acid Derivatives

L-Cysteine Methyl Ester Hydrochloride (LCMEH)

- Structure : Methyl ester of LCH.

- Applications : Used as a corrosion inhibitor for copper in nitric acid (97% efficiency at 10⁻³M) and in biochemical synthesis .

- Comparison : Unlike LCH, LCMEH is specialized for niche industrial and analytical chemistry applications .

L-Ascorbic Acid and L-Methionine

- Reduction Efficiency: Compound Cr(VI) Reduction Efficiency (pH 3.0) Activation Energy (kJ/mol) L-Ascorbic Acid 100% within minutes Not reported LCH 100% within 60 minutes 34.4–45.3 L-Methionine 23% after 5 hours 35.5

Mechanism : LCH’s thiol (-SH) group enables rapid electron transfer, outperforming L-methionine but slower than ascorbic acid .

Industrial Efficacy

生物活性

L-Cysteine hydrochloride (Cys-HCl) is a conditionally essential amino acid that plays a crucial role in various biological processes. It is particularly significant in the context of nutrition, metabolism, and cellular protection against oxidative stress. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

L-Cysteine is a thiol-containing amino acid that serves as a precursor for the synthesis of glutathione, a vital antioxidant in the body. It is involved in protein synthesis and various metabolic pathways. This compound is often used in clinical settings, particularly for patients requiring parenteral nutrition (PN) due to its role in providing essential nutrients.

Biological Functions

1. Antioxidant Role:

L-Cysteine acts as a precursor for glutathione synthesis, which is crucial for cellular defense against oxidative stress. Studies have demonstrated that Cys-HCl can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

2. Protein Synthesis:

As an amino acid, L-Cysteine is integral to protein synthesis. It contributes to the structural integrity and function of proteins through disulfide bond formation.

3. Detoxification:

L-Cysteine plays a role in detoxifying harmful substances in the liver by facilitating the conjugation of toxins with glutathione.

Metabolism of L-Cysteine

L-Cysteine metabolism involves several pathways, including its conversion to cystine and other metabolites. The metabolic fate of L-Cysteine has been extensively studied, revealing its importance in various biological systems.

Table 1: Metabolic Pathways of L-Cysteine

| Pathway | Description |

|---|---|

| Trans-sulfuration | Conversion from methionine to cysteine via cystathionase |

| Glutathione synthesis | Precursor for glutathione production |

| Formation of taurine | Involved in the biosynthesis of taurine |

| Reactive oxygen species | Scavenging activity to reduce oxidative stress |

Clinical Applications

This compound has been used clinically, particularly in Total Parenteral Nutrition (TPN). Its supplementation is crucial for specific populations such as preterm infants and patients with liver disease, where endogenous synthesis may be insufficient.

Case Study: Nutritional Support in TPN

A clinical review highlighted the use of this compound in TPN formulations for infants and adults with impaired liver function. The study found that supplementation improved growth metrics and biochemical markers of health.

Research Findings

Recent studies have explored the efficacy and safety of this compound:

- FDA Review Findings: The FDA has recognized Cys-HCl as an effective source for meeting nutritional requirements in TPN formulations. The review noted that while direct evidence was limited, existing scientific knowledge supports its use based on historical data and clinical practice guidelines .

- Cell Culture Studies: Research has shown that Cys-HCl supports cell viability and growth in various culture conditions. For instance, studies indicated enhanced cell proliferation rates when Cys-HCl was included in growth media .

Challenges and Advances

Despite its benefits, there are challenges associated with the bioproduction and utilization of L-Cysteine:

- Bioproduction Techniques: Advances in microbial fermentation have improved the yield of L-Cysteine from bacteria like Corynebacterium glutamicum. Genetic modifications have been employed to enhance production efficiency .

- Regulatory Considerations: The approval process for new formulations containing Cys-HCl has faced scrutiny regarding efficacy data. Ongoing research aims to establish clearer dosing guidelines and therapeutic protocols .

常见问题

Q. Basic: What standardized analytical methods are recommended for assessing the purity and composition of L-cysteine hydrochloride in research settings?

This compound purity is typically quantified using high-performance liquid chromatography (HPLC) coupled with spectrophotometric analysis. For compliance with pharmacopeial standards (e.g., USP 35), the compound must contain ≥98.5% this compound monohydrate, ≤12% moisture, and minimal impurities like sulfate (≤0.2%) and free cystine (≤0.15%) . Batch analysis should include:

- Moisture determination : Karl Fischer titration.

- Cysteine content : Ellman’s assay for thiol groups .

- Ionic form validation : Raman spectroscopy to confirm zwitterionic structure (critical for chemisorption studies) .

Q. Basic: How does the solubility and stability of this compound influence experimental design in aqueous systems?

This compound’s high solubility in water (due to its hydrochloride salt form) makes it preferable over free L-cysteine for in vitro studies requiring rapid dissolution, such as cell culture media preparation or antioxidant assays . However, its stability is pH-dependent:

- Oxidation prevention : Use nitrogen-purged buffers or reducing agents (e.g., DTT) to inhibit disulfide bond formation.

- pH optimization : Below pH 7.0, the zwitterionic form (Ⅱ ionic form) dominates, enhancing stability and interaction with metal surfaces in nanomaterial synthesis .

Q. Advanced: How can researchers optimize experimental conditions for studying this compound’s chemisorption on bimetallic surfaces?

Chemisorption efficiency depends on ionic form and concentration:

- Ionic form selection : The zwitterionic form (Ⅱ form) exhibits the highest adsorption affinity for Ag/Cu surfaces via Ag–S bond formation (confirmed by Raman spectroscopy) .

- Concentration thresholds : At 10⁻³ mol/L, aggregation occurs (loss of SPR peaks), while 10⁻⁴–10⁻⁶ mol/L show negligible differences in adsorption (validated via Tukey-Kramer post-hoc analysis, critical range = 0.014) .

- Statistical validation : Use ANOVA with post-hoc tests to distinguish significant effects across concentration gradients .

Q. Advanced: How can contradictory data on this compound’s dual role as an antioxidant and pro-oxidant in cellular models be reconciled?

Context-dependent effects require careful experimental controls:

- Pro-oxidant conditions : High concentrations (>5 mM) or transition metal presence (e.g., Fe³⁺) may trigger Fenton-like reactions, generating ROS .

- Antioxidant mechanisms : At physiological concentrations (0.1–1 mM), it boosts glutathione synthesis via cysteine donation, validated via LC-MS quantification of intracellular glutathione .

- Model-specific protocols : Include ROS scavengers (e.g., catalase) and metal chelators (e.g., EDTA) to isolate mechanisms .

Q. Advanced: What methodologies are critical for optimizing this compound synthesis from fermentation broths while minimizing impurities?

Continuous chromatography from natural fermentation broth yields high-purity crystals (>99% recovery) . Key parameters include:

- Fermentation strain : Escherichia coli-modified strains for enhanced cysteine secretion .

- Post-processing : Ion-exchange chromatography to remove residual ammonium (<0.01%) and sulfates .

- Quality control : Validate purity via NMR and LC-MS to detect trace cystine dimers .

Q. Advanced: How should researchers design in vivo vs. in vitro studies to evaluate this compound’s neuroprotective effects?

- In vitro models : Use SH-SY5Y neuronal cells with H₂O₂-induced oxidative stress. Measure viability via MTT assay and apoptosis markers (e.g., caspase-3) .

- In vivo models : Rodent studies require dose optimization (e.g., 100 mg/kg in mice) to avoid hepatic glutathione depletion. Monitor plasma cysteine levels via HPLC .

- Contradiction resolution : Discrepancies between models often arise from bioavailability differences—use isotopic tracing (¹³C-cysteine) to track metabolic fate .

属性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020367 | |

| Record name | l-Cysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-89-1, 52-90-4 | |

| Record name | L-(+)-Cysteine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride (anhydrous) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Cysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C decomposes | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。